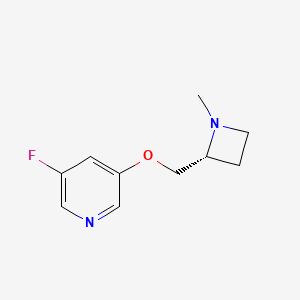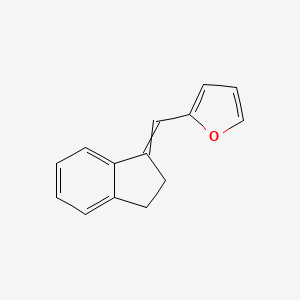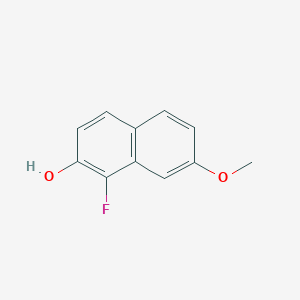
(R)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-Fluoro-5-((1-méthylazétidin-2-yl)méthoxy)pyridine est un composé chimique appartenant à la classe des dérivés de la pyridine. Ce composé se caractérise par la présence d'un atome de fluor en position trois du cycle pyridine et d'un groupe (1-méthylazétidin-2-yl)méthoxy en position cinq. La structure unique du composé le rend intéressant dans divers domaines de la recherche scientifique, notamment en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (R)-3-Fluoro-5-((1-méthylazétidin-2-yl)méthoxy)pyridine implique généralement plusieurs étapes, à partir de produits de départ disponibles dans le commerce. Une voie de synthèse courante implique les étapes suivantes :
Formation de (R)-(1-Méthylazétidin-2-yl)méthanol : Ce composé intermédiaire peut être synthétisé par réduction de la (R)-2-azétidinone à l'aide d'un agent réducteur approprié tel que l'hydrure de lithium et d'aluminium.
Réaction d'alkylation : Le (R)-(1-Méthylazétidin-2-yl)méthanol est ensuite mis à réagir avec la 3-fluoro-5-hydroxypyridine en présence d'une base telle que le carbonate de potassium pour former la (R)-3-Fluoro-5-((1-méthylazétidin-2-yl)méthoxy)pyridine.
Méthodes de production industrielle
Les méthodes de production industrielle de (R)-3-Fluoro-5-((1-méthylazétidin-2-yl)méthoxy)pyridine peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu, de synthèses automatisées et de techniques de purification pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
(R)-3-Fluoro-5-((1-méthylazétidin-2-yl)méthoxy)pyridine subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : L'atome de fluor dans le cycle pyridine peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base telle que l'hydrure de sodium.
Principaux produits formés
Oxydation : Formation des dérivés correspondants de la N-oxyde de pyridine.
Réduction : Formation de dérivés de pyridine réduits.
Substitution : Formation de dérivés de pyridine substitués avec divers groupes fonctionnels.
Applications de la recherche scientifique
(R)-3-Fluoro-5-((1-méthylazétidin-2-yl)méthoxy)pyridine présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Investigations de ses activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de sa structure chimique unique.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la (R)-3-Fluoro-5-((1-méthylazétidin-2-yl)méthoxy)pyridine implique son interaction avec des cibles moléculaires spécifiques. L'atome de fluor et le groupe (1-méthylazétidin-2-yl)méthoxy contribuent à son affinité de liaison et à sa sélectivité envers ces cibles. Le composé peut moduler diverses voies biochimiques, ce qui conduit à ses effets biologiques observés.
Applications De Recherche Scientifique
®-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine involves its interaction with specific molecular targets. The fluorine atom and the (1-methylazetidin-2-yl)methoxy group contribute to its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- (R)-3-Fluoro-5-((1-méthylazétidin-2-yl)méthoxy)benzène
- (R)-3-Fluoro-5-((1-méthylazétidin-2-yl)méthoxy)thiophène
Unicité
(R)-3-Fluoro-5-((1-méthylazétidin-2-yl)méthoxy)pyridine est unique en raison de la présence du cycle pyridine, qui confère des propriétés électroniques et stériques distinctes par rapport aux analogues benzéniques et thiophéniques. Cette unicité en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C10H13FN2O |
|---|---|
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
3-fluoro-5-[[(2R)-1-methylazetidin-2-yl]methoxy]pyridine |
InChI |
InChI=1S/C10H13FN2O/c1-13-3-2-9(13)7-14-10-4-8(11)5-12-6-10/h4-6,9H,2-3,7H2,1H3/t9-/m1/s1 |
Clé InChI |
VWGSQRQQHNHBOA-SECBINFHSA-N |
SMILES isomérique |
CN1CC[C@@H]1COC2=CC(=CN=C2)F |
SMILES canonique |
CN1CCC1COC2=CC(=CN=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3AR)-hexahydrospiro[indene-2,3'-pyrrolidin]-5(3H)-one](/img/structure/B11903197.png)


![3-Methyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11903209.png)

![1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-](/img/structure/B11903217.png)
![Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11903225.png)
![2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11903232.png)

![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11903246.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B11903251.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B11903260.png)

